molecular formula C9H12F3IN2O B2411192 4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856058-31-5

4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2411192
CAS No.: 1856058-31-5
M. Wt: 348.108
InChI Key: HQJUZSVAXYOVEP-UHFFFAOYSA-N
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Description

4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethyl halide, such as 2,2,2-trifluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the isopropoxymethyl group: This final step involves the alkylation of the pyrazole ring with isopropoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents (e.g., toluene, THF).

Major Products Formed

    Substitution reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.

    Coupling reactions: Formation of biaryl or aliphatic-aromatic compounds with extended conjugation.

Scientific Research Applications

4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate or a pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but lacks the isopropoxymethyl group.

    4-iodo-5-(methoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but has a methoxymethyl group instead of

Properties

IUPAC Name

4-iodo-5-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3IN2O/c1-6(2)16-4-8-7(13)3-14-15(8)5-9(10,11)12/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJUZSVAXYOVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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